molecular formula C12H18ClNO B5111344 N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride CAS No. 31231-60-4

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride

Cat. No. B5111344
CAS RN: 31231-60-4
M. Wt: 227.73 g/mol
InChI Key: SFIUPWBHGVEEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a complex process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is not fully understood. However, it is thought to work by modulating the activity of neurotransmitters in the brain, particularly dopamine and acetylcholine. It has also been shown to have an effect on the production of reactive oxygen species, which contributes to its antioxidant properties.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function and movement. It has also been shown to reduce the production of reactive oxygen species, which can cause damage to cells and contribute to the development of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has several advantages and limitations for lab experiments. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for the treatment of neurodegenerative disorders. However, its complex synthesis process and limited availability can make it difficult to use in laboratory experiments.

Future Directions

There are several future directions for the study of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride. One direction is to further explore its potential therapeutic applications in the treatment of neurodegenerative disorders. Another direction is to investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Additionally, research could be conducted to optimize the synthesis process and increase the availability of this compound for laboratory experiments.
Conclusion:
In conclusion, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is a complex chemical compound that has potential therapeutic applications in the treatment of neurodegenerative disorders. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for further study. However, its complex synthesis process and limited availability can make it challenging to use in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3,4-dihydrocoumarin with formaldehyde and ammonium chloride. This reaction yields the intermediate compound, which is further reacted with ethylene diamine to produce the final product. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine hydrochloride has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-13-9-12-11-6-4-3-5-10(11)7-8-14-12;/h3-6,12-13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIUPWBHGVEEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1C2=CC=CC=C2CCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)ethanamine;hydrochloride

CAS RN

31231-60-4
Record name 1H-2-Benzopyran-1-methanamine, N-ethyl-3,4-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31231-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.